

Structural analogs and derivatives of 4-Bromo-2-methylisoindolin-1-one

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Compound of Interest

Compound Name: **4-Bromo-2-methylisoindolin-1-one**

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An In-Depth Technical Guide to the Structural Analogs and Derivatives of **4-Bromo-2-methylisoindolin-1-one**

Abstract

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.^{[1][2]} Its rigid structure serves as a valuable framework for the development of novel therapeutic agents. This guide focuses on a specific, synthetically versatile member of this class: **4-Bromo-2-methylisoindolin-1-one**. The presence of a bromine atom at the C4 position offers a strategic handle for extensive chemical modification, primarily through modern cross-coupling reactions. This document provides a comprehensive overview of the synthesis of the core structure, key derivatization strategies, and the structure-activity relationships (SAR) of its analogs. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and summarize key data to empower researchers in the fields of medicinal chemistry and drug discovery.

The 4-Bromo-2-methylisoindolin-1-one Core: A Privileged Scaffold

The isoindolinone core is a bicyclic framework where a benzene ring is fused to a five-membered pyrrolidine ring containing a lactam functionality.^[3] This structure is central to a range of pharmaceuticals, including the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and the antihypertensive agent chlorthalidone.^{[4][5]} The **4-Bromo-2-**

methylisoindolin-1-one variant (CAS No: 435273-55-5) is a particularly valuable intermediate in pharmaceutical synthesis.^{[6][7]} Its utility stems from the reactivity of the C-Br bond, which allows for the introduction of diverse molecular fragments to explore chemical space and optimize biological activity.

Physicochemical Properties

A foundational understanding of the core molecule's properties is essential for designing synthetic routes and predicting the behavior of its derivatives.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrNO	[8][9]
Molecular Weight	226.07 g/mol	[8]
Monoisotopic Mass	224.97893 Da	[8][9]
XLogP3 (Predicted)	1.6	[8]
Hazard Statements	H315, H319, H335	[8]

Note: The predicted lipophilicity (XLogP3) of 1.6 suggests moderate lipophilicity, a favorable starting point for developing orally bioavailable drug candidates.

Synthesis of the Core Scaffold

An efficient and scalable synthesis of the starting material is paramount. While direct synthesis of **4-Bromo-2-methylisoindolin-1-one** can be performed, a common and versatile approach involves a two-step process: synthesis of the N-unsubstituted core followed by N-methylation. This allows for the generation of a wider array of N-substituted analogs from a common intermediate.

Protocol 1: Synthesis of 4-Bromoisoindolin-1-one

This protocol is adapted from established methods for synthesizing the isoindolinone ring system.^[6] The rationale is a classical cyclization where ammonia acts as the nucleophile to form the lactam ring.

Materials:

- 3-bromo-2-bromomethyl-benzoic acid methyl ester
- Tetrahydrofuran (THF), anhydrous
- 30% aqueous ammonia
- Ethyl acetate (EtOAc)
- 2M Citric acid
- Magnesium sulfate ($MgSO_4$)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography

Procedure:

- Dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add 30% aqueous ammonia (approx. 1.2-1.5 eq).
- Remove the ice bath and stir the mixture vigorously at room temperature for 18 hours. Monitor reaction completion by TLC.
- Remove the THF under reduced pressure using a rotary evaporator.
- Partition the resulting residue between ethyl acetate and 2M citric acid.
- Separate the organic layer, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield a crude oil or solid.

- Purify the crude product by flash chromatography on silica gel, eluting with a solvent gradient (e.g., 9:1 DCM/MeOH) to afford 4-Bromoisoindolin-1-one as a solid.[6]

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting ester and the appearance of a new, more polar spot on TLC. The final product's identity should be verified by ^1H NMR, ^{13}C NMR, and mass spectrometry, with an expected yield in the range of 75-85%. [6]

Protocol 2: N-Methylation to Yield 4-Bromo-2-methylisoindolin-1-one

This is a standard N-alkylation of a lactam. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the lactam nitrogen, facilitating efficient reaction with the methylating agent.

Materials:

- 4-Bromoisoindolin-1-one (from Protocol 1)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Dimethylformamide (DMF), anhydrous
- Methyl iodide (MeI) or Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Diethyl ether or Ethyl acetate

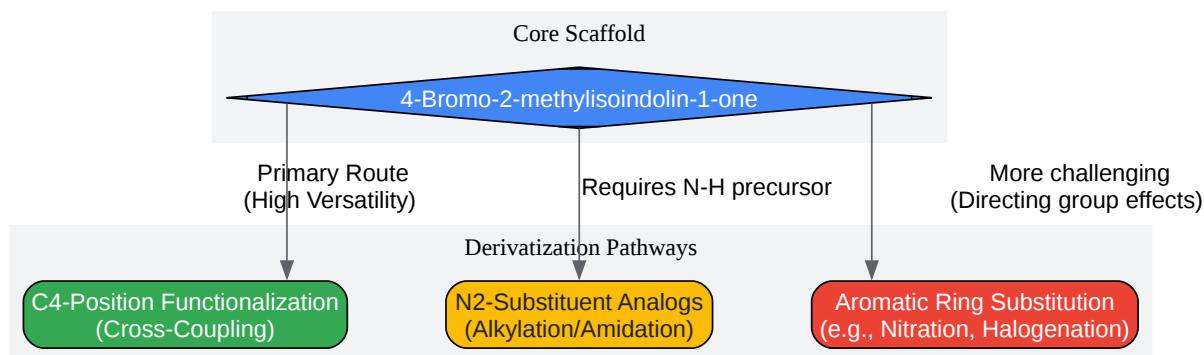
Procedure:

- Suspend NaH (1.2 eq) in anhydrous DMF in a flame-dried, nitrogen-flushed flask.
- Cool the suspension to 0°C.
- Add a solution of 4-Bromoisoindolin-1-one (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.

- Add methyl iodide (1.1 eq) dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.
- Purify by column chromatography or recrystallization to obtain **4-Bromo-2-methylisoindolin-1-one**.

Key Derivatization Strategies: Unlocking Chemical Diversity

The true potential of the **4-Bromo-2-methylisoindolin-1-one** scaffold is realized through its derivatization. The following diagram illustrates the primary points of modification.



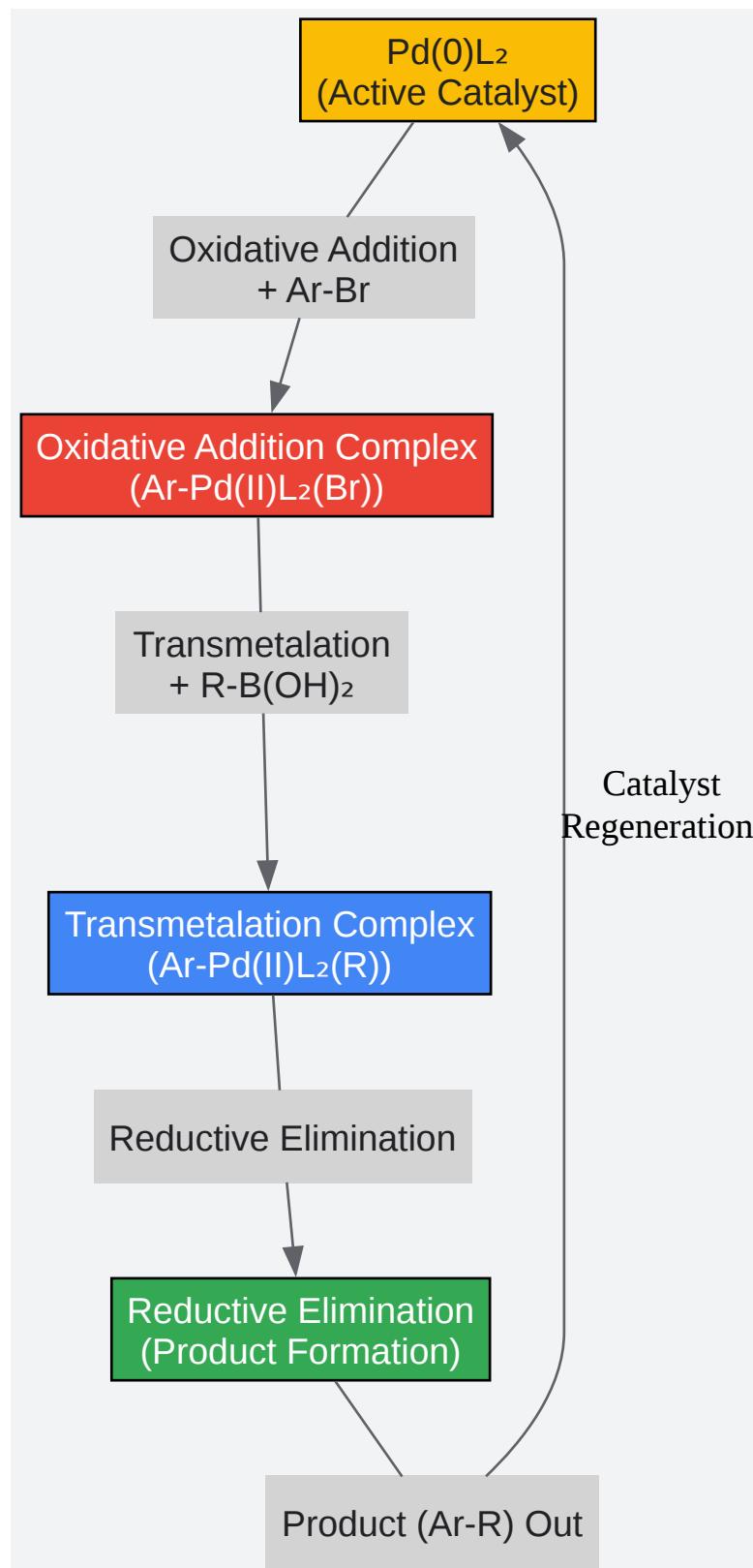
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Caption: Primary strategies for derivatizing the core scaffold.

C4-Position Functionalization via Palladium-Catalyzed Cross-Coupling

The C(sp²)-Br bond at the 4-position is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this transformation due to their broad substrate scope and high functional group tolerance.[10][11]

Causality: The choice of a palladium catalyst is driven by its ability to cycle between Pd(0) and Pd(II) oxidation states, which is the mechanistic basis for these reactions.[12] The reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the product and regenerate the catalyst.[12]



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Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Common Cross-Coupling Reactions:

Reaction	Nucleophile (R-M)	Key Features & Rationale	Typical Catalyst
Suzuki-Miyaura	Organoboron (R-B(OH) ₂)	<p>Trustworthiness: Boronic acids are generally stable, non-toxic, and commercially available. The reaction is tolerant of water and a wide range of functional groups, making it a workhorse in medicinal chemistry.</p> <p>[13]</p>	Pd(PPh ₃) ₄ , Pd(dppf)Cl ₂
Stille	Organotin (R-SnBu ₃)	<p>Expertise: Useful when the corresponding boronic acid is unstable or difficult to prepare. However, the toxicity and stoichiometric tin byproducts require careful handling and purification.[13]</p>	Pd(PPh ₃) ₄ , Pd ₂ (dba) ₃
Sonogashira	Terminal Alkyne (R-C≡C-H)	<p>Expertise: The most direct method for installing an alkyne group, which is a versatile functional handle for further chemistry (e.g., click reactions) or a key pharmacophore itself.</p> <p>[11]</p>	PdCl ₂ (PPh ₃) ₂ , CuI (co-catalyst)

Heck	Alkene	Expertise: Forms a new C-C bond by substituting a vinylic hydrogen. Excellent for creating stilbene-like structures. [12]	Pd(OAc) ₂ , P(o-tolyl) ₃
Buchwald-Hartwig	Amine (R ₂ NH)	Expertise: A premier method for C-N bond formation, allowing the introduction of primary or secondary amines to build aniline-type derivatives. [12]	Pd ₂ (dba) ₃ , specific phosphine ligands

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the core scaffold with a generic arylboronic acid. The choice of Pd(dppf)Cl₂ is based on its high efficiency and stability, while a carbonate base is standard for activating the boronic acid.

Materials:

- **4-Bromo-2-methylisoindolin-1-one** (1.0 eq)
- Arylboronic acid (1.2-1.5 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)
- Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
- Solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

- To a microwave vial or Schlenk flask, add **4-Bromo-2-methylisoindolin-1-one**, the arylboronic acid, the palladium catalyst, and the carbonate base.
- Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture with stirring. For microwave synthesis, typical conditions are 100-150°C for 10-60 minutes.[\[11\]](#) For conventional heating, reflux for 4-24 hours. Monitor progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
- Separate the layers. Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
- Purify the residue by flash column chromatography to yield the 4-aryl-2-methylisoindolin-1-one derivative.

Self-Validation: The reaction is successful if the starting bromide is consumed and a new, less polar product is formed. Characterization by NMR will show signals corresponding to the newly introduced aryl group and a downfield shift of the aromatic protons on the isoindolinone ring. Mass spectrometry will confirm the expected molecular weight of the coupled product.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the isoindolinone scaffold have demonstrated a remarkable range of biological activities.[\[3\]](#) The strategic derivatization of **4-Bromo-2-methylisoindolin-1-one** allows for the systematic exploration of SAR to develop potent and selective agents.

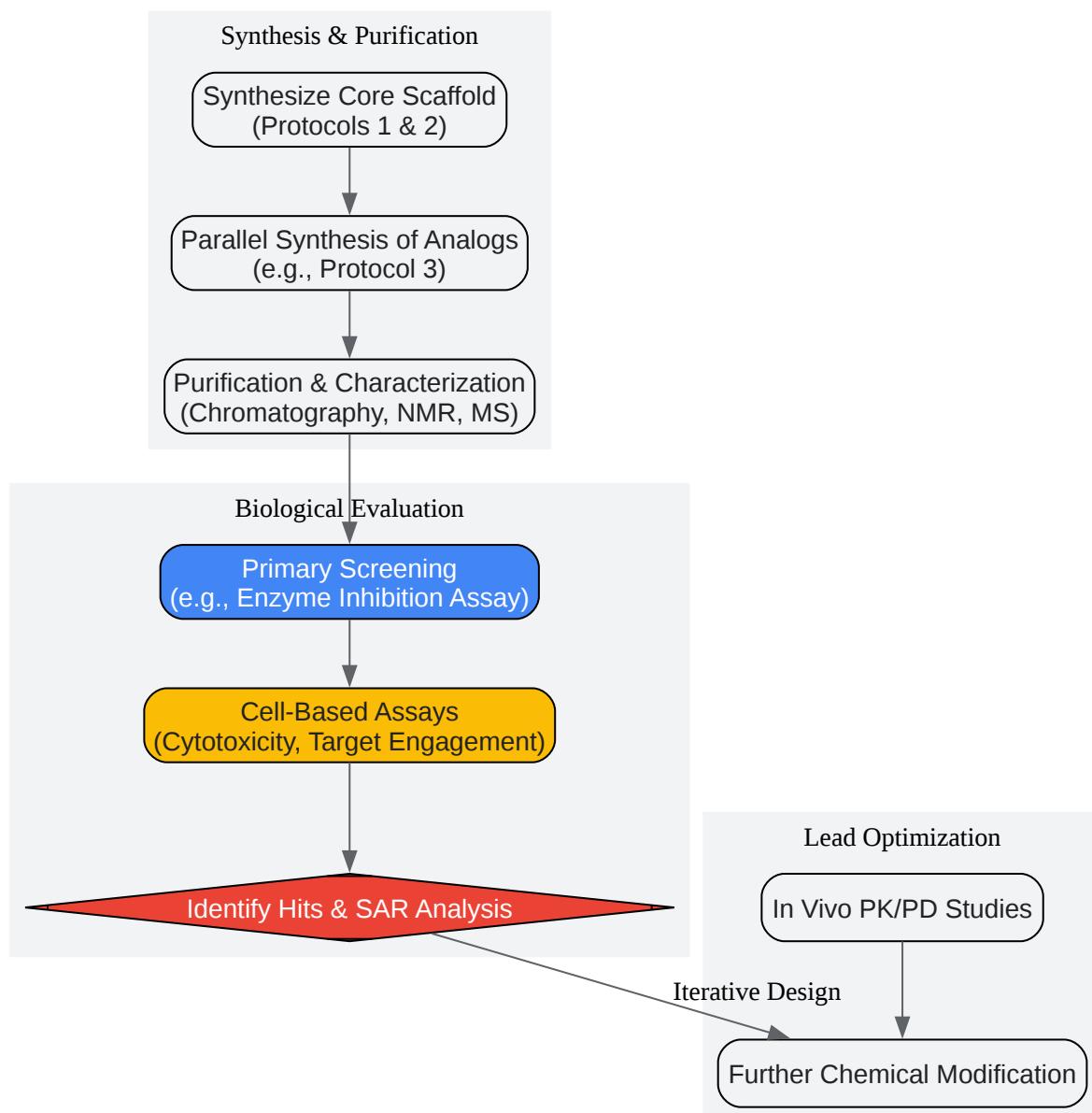
Derivative Class	Reported Biological Activity	SAR Insights & Rationale	References
Isoindolinyl Benzisoxazolpiperidines	Dopamine D ₄ Receptor Antagonists	The isoindolinone acts as a rigid scaffold. Substitutions on the aromatic ring can fine-tune potency and selectivity against D ₂ .	[14]
Sulfonamide Derivatives	Carbonic Anhydrase (CA) Inhibition	The isoindolinone core serves as the primary pharmacophore for interacting with the enzyme's active site. The attached sulfamate/sulfonamide group coordinates to the catalytic zinc ion, a classic strategy for CA inhibitors.	[5]
Fused Isoindoloindolones	Antitumor, Topoisomerase-II Inhibition	Extending the planar, aromatic system can facilitate intercalation with DNA or binding to enzyme surfaces.	[2]
General Isoindolinones	Antimicrobial, Antifungal, Antiviral	The rigid heterocyclic structure can mimic natural substrates or disrupt protein-protein interactions. The introduction of specific functional groups via cross-coupling can	[5][15][16][17]

target microbial
enzymes or pathways.

Key Insight: The introduction of rigid fragments, such as those enabled by cross-coupling reactions on the 4-bromo position, has been shown to enhance biological activity by improving protein-protein interactions and conformational stability.[15]

Experimental Workflow for Derivative Screening

A logical workflow is critical for efficiently advancing from a synthesized library of compounds to a lead candidate.

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Caption: A standard workflow for the synthesis and evaluation of new derivatives.

Conclusion

4-Bromo-2-methylisoindolin-1-one is a high-potential starting material for medicinal chemistry programs. Its defined structure and the versatile chemical handle at the C4-position provide a robust platform for generating diverse libraries of novel compounds. The application of modern synthetic methods, particularly palladium-catalyzed cross-coupling, allows for the rational design of analogs targeting a wide spectrum of diseases, from cancer to central nervous system disorders and infectious agents. The protocols and strategies outlined in this guide offer a scientifically grounded framework for researchers to confidently explore the rich chemical and biological space surrounding this privileged scaffold.

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